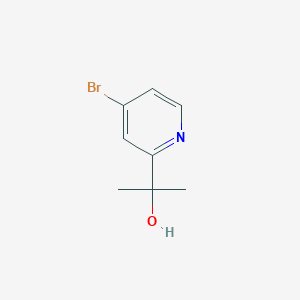

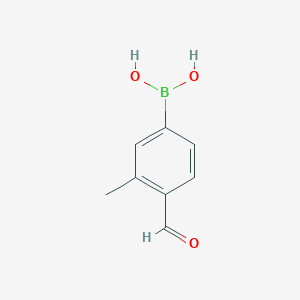

![molecular formula C20H21BrN2O2 B1344228 Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-32-5](/img/structure/B1344228.png)

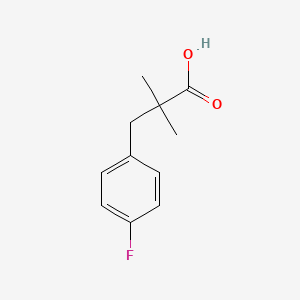

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound . It is related to the compound “6-bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one”, which has a molecular weight of 281.15 .

Synthesis Analysis

The synthesis of similar spiro[indoline-3,4’-piperidine] derivatives has been reported in the literature . One method involves a one-pot synthesis via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . Another method involves dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation .

Molecular Structure Analysis

The molecular structure of “6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one”, a related compound, is given by the InChI code 1S/C12H13BrN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) .

Applications De Recherche Scientifique

Synthesis of Spiroindole and Spirooxindole Scaffolds

- Application Summary : Spiroindole and spirooxindole scaffolds are important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .

- Methods of Application : The synthesis of these compounds has been an active research field of organic chemistry for well over a century . The spiroindole and spirooxindoles are divided by the type and ring size of the spirocycle that is fused to indole or oxindole .

- Results or Outcomes : These compounds have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

Inhibition of Cholinesterase Receptors

- Application Summary : The benzyl-piperidine group, which is similar to the structure of your compound, is often necessary for the successful inhibition of cholinesterase receptors .

- Methods of Application : The benzyl-piperidine group provides good binding to the catalytic site, interacting with specific amino acids .

- Results or Outcomes : This interaction leads to the inhibition of cholinesterase receptors, which can have significant implications in the treatment of diseases like Alzheimer’s .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one

- Application Summary : This compound is a derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 281.15 .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one hydrochloride

- Application Summary : This compound is a hydrochloride derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 317.61 .

Medicinal Applications of Heterocyclic Compounds

- Application Summary : Heterocyclic compounds, such as those containing a spiro[indoline-3,4’-piperidine] scaffold, are present in more than 85% of all physiologically active chemical compounds .

- Methods of Application : These compounds are often synthesized and then tested for their biological activity .

- Results or Outcomes : Many of these compounds have shown significant bioactivity and are used in the treatment of various diseases .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one

- Application Summary : This compound is a derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 281.15 .

Synthesis of 6-bromo-1,2-dihydrospiro[indoline-3,4’-piperidine]-2-one hydrochloride

- Application Summary : This compound is a hydrochloride derivative of spiro[indoline-3,4’-piperidine] and can be used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .

- Results or Outcomes : The product is a light yellow solid with a molecular weight of 317.61 .

Orientations Futures

The future directions for “Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” could involve further exploration of its synthesis methods, potential applications, and biological activities. Given the interest in piperidine derivatives in the field of drug discovery , this compound could be a subject of future research.

Propriétés

IUPAC Name |

benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAHPHMIXPBBQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)